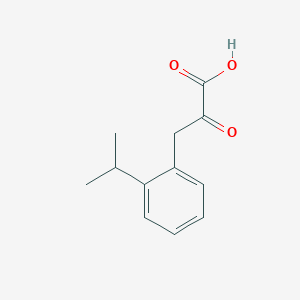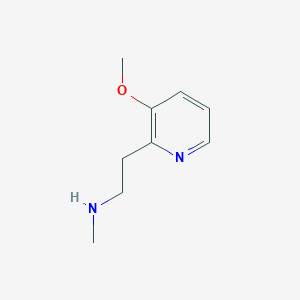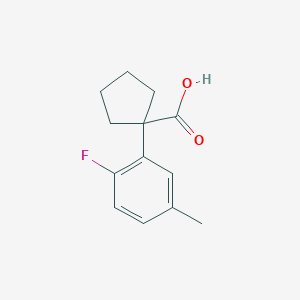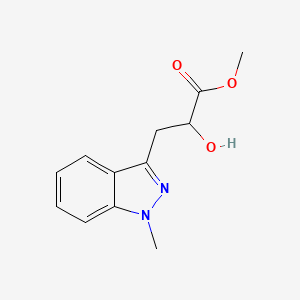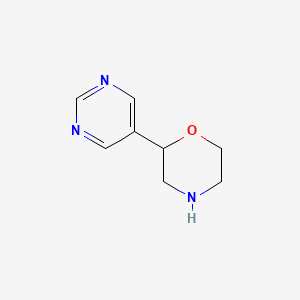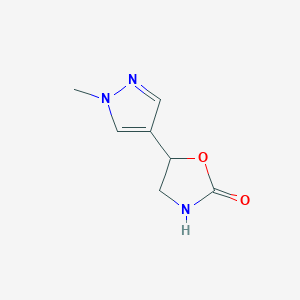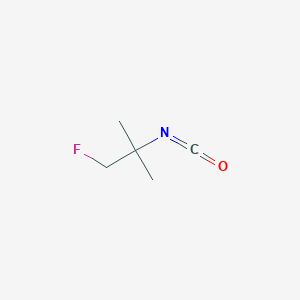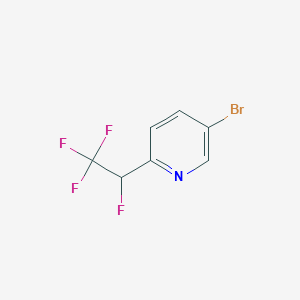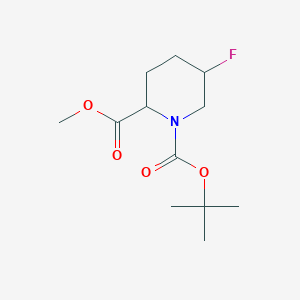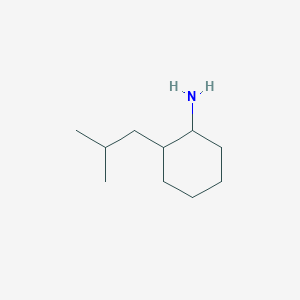
2-Isobutylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutylcyclohexan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This compound features a cyclohexane ring substituted with an isobutyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with isobutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the amine.
Another method involves the alkylation of cyclohexylamine with isobutyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the amine group of cyclohexylamine attacks the electrophilic carbon of isobutyl bromide, resulting in the formation of this compound. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran, with the addition of a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can facilitate the reductive amination or alkylation reactions. Additionally, process optimization techniques such as temperature control, pressure regulation, and real-time monitoring of reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-Isobutylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to mimic natural amines found in biological systems.
Medicine: this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Isobutylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can bind to receptors and modulate signal transduction pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A primary amine with a cyclohexane ring, similar in structure but lacks the isobutyl group.
Isobutylamine: A primary amine with an isobutyl group, similar in structure but lacks the cyclohexane ring.
2-Isopropylcyclohexan-1-amine: Similar in structure but with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Isobutylcyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the isobutyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The steric and electronic effects of the isobutyl group influence the reactivity and selectivity of the compound in chemical reactions, distinguishing it from other similar amines.
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
2-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8(2)7-9-5-3-4-6-10(9)11/h8-10H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
BERGTQGYSVHLAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CCCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


